molecular formula C22H18N2O3 B3457412 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide

3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide

Cat. No. B3457412
M. Wt: 358.4 g/mol
InChI Key: YAVQEQYKUVDOGI-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide, also known as FMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the family of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has also been shown to induce cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and proliferation. 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has some limitations, including its potential toxicity to cells and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. One area of interest is the development of new analogs of 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide that exhibit improved antitumor activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide and its potential applications in other fields, such as drug metabolism and toxicology. Finally, further studies are needed to determine the optimal dosage and administration of 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide for use in clinical trials.

Scientific Research Applications

3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-8-10-20-19(13-14)24-22(27-20)17-6-3-7-18(15(17)2)23-21(25)11-9-16-5-4-12-26-16/h3-13H,1-2H3,(H,23,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQEQYKUVDOGI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)/C=C/C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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